6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Description
6-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is a pyridazine derivative featuring a 4-chlorophenyl substituent at the 6-position and a morpholine-containing ethylamine group at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBGEQZMCXWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazine ring.
Attachment of the Morpholine Moiety: The morpholine moiety is introduced through a nucleophilic substitution reaction, where the ethyl chain is linked to the pyridazine ring, followed by the attachment of the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Core Heterocycle Influence : Pyridazine derivatives (e.g., ) often exhibit bioactivity relevant to neurological or infectious diseases, whereas pyrimidines () and triazines () are more common in agrochemicals or kinase inhibitors. The pyridazine core in the target compound may favor CNS or antimicrobial applications.
- Substituent Effects: The morpholinoethyl group in the target compound enhances solubility compared to the 4-methoxybenzyl group in . Chlorine at the 4-position (target) vs. fluorine () alters lipophilicity (ClogP ~2.5 vs.
- Biological Activity : Morpholine-containing compounds (e.g., ) often target enzymes like kinases or proteases. The target compound’s lack of a methoxy or imidazole group (cf. ) suggests divergent mechanistic pathways.
Physicochemical and Crystallographic Properties
- Solubility: The morpholinoethyl group in the target compound improves aqueous solubility compared to non-polar analogues like 6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine .
- Conformation : Pyridazine derivatives (e.g., ) exhibit planar geometries with dihedral angles <15° between aromatic rings, enhancing π-stacking. The target compound’s 4-chlorophenyl and morpholine groups may introduce steric hindrance, altering binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
